molecular formula C26H30N2O5 B501587 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 890601-44-2

7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B501587
CAS No.: 890601-44-2
M. Wt: 450.5g/mol
InChI Key: YVVKGFCSLWXBTM-UHFFFAOYSA-N
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Description

This compound belongs to the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one family, a coumarin-derived scaffold with a fused cyclopentane ring. The substitution at the 7-position consists of a 2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy group. The 4-methoxyphenyl substituent may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

7-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-31-20-7-5-18(6-8-20)28-13-11-27(12-14-28)16-19(29)17-32-21-9-10-23-22-3-2-4-24(22)26(30)33-25(23)15-21/h5-10,15,19,29H,2-4,11-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKGFCSLWXBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydrocyclopenta[c]chromenone core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted phenol, under acidic or basic conditions.

    Introduction of the propoxy group: This step involves the alkylation of the dihydrocyclopenta[c]chromenone core with a suitable alkylating agent, such as 3-chloropropanol, in the presence of a base like potassium carbonate.

    Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the propoxy group is reacted with 4-(4-methoxyphenyl)piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation products: Carbonyl derivatives

    Reduction products: Hydroxyl derivatives

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit antidepressant effects. The piperazine moiety is known for enhancing serotonin and dopamine levels in the brain, which are crucial for mood regulation. Studies have shown that derivatives of this compound can significantly reduce depressive behaviors in animal models .

Anti-anxiety Effects

The compound's structural similarity to known anxiolytics suggests potential use in treating anxiety disorders. By modulating neurotransmitter pathways, it may help alleviate symptoms of anxiety. Preliminary studies have reported anxiolytic-like effects in rodent models, indicating its promise as a therapeutic agent .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to inhibit oxidative stress and inflammation in neuronal cells has been documented in vitro, suggesting a mechanism that could be beneficial in neuroprotection .

Lead Compound Development

This compound serves as a lead compound for the development of new drugs targeting central nervous system disorders. Medicinal chemists are exploring modifications to enhance its efficacy and selectivity while minimizing side effects .

Structure-Activity Relationship Studies

This compound is pivotal in structure-activity relationship (SAR) studies aimed at understanding how different substituents affect biological activity. By systematically altering components of the molecule, researchers can identify optimal configurations for desired pharmacological effects .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicative of antidepressant-like effects. The study highlighted the importance of the piperazine group in modulating serotonin receptors .

Case Study 2: Neuroprotection Mechanism

A recent investigation into the neuroprotective effects demonstrated that treatment with this compound reduced markers of oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents. These findings suggest a promising avenue for further exploration in neurodegenerative disease models .

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the following pathways:

    Binding to receptors: The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

    Inhibition of enzymes: The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Antioxidant activity: The hydroxy group can scavenge free radicals, providing antioxidant protection to cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name (Reference) Core Structure Substituent at Position 7 Pharmacological Activity Key Data
Target Compound 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one 2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy Hypothesized CNS activity (e.g., MAO inhibition) Synthetic route involves piperazine coupling (similar to ).
7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h) Chromen-2-one 3-(4-Naphthalen-1-ylmethyl-piperazin-1-yl)propoxy Not explicitly stated, but piperazine derivatives often target GPCRs. Yield: 59%; solid state.
9-(Benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one Benzyloxy (position 9) and methyl (position 7) Unknown; structural simplicity suggests lower receptor specificity. Molecular mass: 306.36 g/mol; ChemSpider ID: 746830.
7-((4-Amino-6-(p-tolylamino)-1,3,5-triazin-2-yl)methoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (24) 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one Triazinylmethoxy Dual FFAR1/FFAR4 modulation (diabetes/obesity target). Synthetic method: Knoevenagel condensation followed by alkylation.
7-(3-((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (18e) 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one Monoterpene (pinene)-derived propoxy RSV inhibition (IC₅₀ = 3.2 μM). Yield: 47%; [α]D = -18.6°; HRMS: 364.2038 ([M]+).

Key Findings:

Structural Flexibility :

  • The target compound’s piperazine-propoxy group differentiates it from simpler analogs like the benzyloxy-substituted coumarin . Piperazine modifications are common in CNS-active drugs, as seen in compounds like 4h , which uses a naphthylmethyl-piperazine group .
  • Positional Substitution : Substitutions at position 7 (target compound) vs. position 9 (benzyloxy analog ) may alter binding affinity due to spatial orientation differences.

Pharmacological Potential: The monoterpene-substituted coumarin (18e) demonstrates antiviral activity, while the triazinyl derivative (24) targets metabolic receptors . This highlights the coumarin core’s adaptability to diverse therapeutic areas. Piperazine-containing analogs (e.g., 4h) often exhibit improved solubility and bioavailability compared to non-polar substituents (e.g., benzyloxy groups) .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for 4h and 4g , which involve reductive amination of piperazine intermediates with aldehydes .
  • In contrast, 18e uses a terpene coupling strategy under acidic conditions, emphasizing the role of substituent chemistry in route design .

Physicochemical Properties :

  • The 4-methoxyphenyl group in the target compound may confer greater metabolic stability than the naphthylmethyl group in 4h , as methoxy groups are less prone to oxidative metabolism .
  • The hydroxypropoxy linker could enhance water solubility relative to the fully alkylated propoxy chain in 18e .

Limitations and Contradictions:

  • While 18e shows antiviral activity, the target compound’s piperazine moiety may redirect its activity toward neurological targets, illustrating the challenge in extrapolating function from structure alone .

Biological Activity

The compound 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a derivative of chromen-4-one and features a complex structure that includes a piperazine ring and a methoxyphenyl substituent. This unique configuration suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₂₁H₂₃N₂O₄
  • Molecular Weight : 367.42 g/mol

Research indicates that compounds similar to this one may interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT). The affinity for these receptors can lead to modulation of neurotransmission, which is crucial for treating conditions such as anxiety and depression.

Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of chromen-4-one exhibit significant binding affinities for serotonin receptors, particularly the 5-HT1A receptor. For instance, compounds with similar structures have demonstrated Ki values in the nanomolar range, indicating potent receptor interaction .

Antipsychotic Properties

Recent research has explored the potential antipsychotic effects of chromen derivatives. For instance, a study highlighted that certain piperazine derivatives exhibited promising activity against dopamine D2 and D3 receptors, suggesting a potential therapeutic role in managing psychotic disorders .

Case Studies and Experimental Data

A series of experiments evaluated the biological activity of related compounds. The following table summarizes key findings from various studies regarding their receptor affinities and biological effects:

Compound NameReceptor TargetKi (nM)Biological Activity
6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A0.78Agonist
6-Acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT2A0.57Antagonist
This compound5-HT1ATBDTBD

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity revealed that certain derivatives did not exhibit significant toxicity at therapeutic concentrations. For example, compounds were tested in MT-4 cells for anti-HIV activity and demonstrated low cytotoxic effects while maintaining antiviral efficacy .

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